molecular formula C13H18N6O4S B2791641 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034634-64-3

3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2791641
CAS No.: 2034634-64-3
M. Wt: 354.39
InChI Key: BDPQGTYYEIAPKR-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazo[1,2-b]pyrazole moiety, a methylsulfonyl group, and an imidazolidine-1-carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and functional groups.

    Industry: It can be utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-acetamide: Contains an acetamide group instead of the carboxamide group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the methylsulfonyl group in 3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and providing unique biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4S/c1-10-9-11-16(5-7-18(11)15-10)4-3-14-12(20)17-6-8-19(13(17)21)24(2,22)23/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQGTYYEIAPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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